molecular formula C7H3BrF4 B1460216 2-Bromo-4,5-difluorobenzodifluoride CAS No. 1804909-69-0

2-Bromo-4,5-difluorobenzodifluoride

Cat. No.: B1460216
CAS No.: 1804909-69-0
M. Wt: 243 g/mol
InChI Key: LRGKABKXHJDBJW-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorobenzodifluoride is a useful research compound. Its molecular formula is C7H3BrF4 and its molecular weight is 243 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKABKXHJDBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-4,5-difluorobenzodifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, particularly in pharmaceuticals and agrochemicals.

  • Molecular Formula : C7H2BrF5
  • Molecular Weight : 292.99 g/mol
  • Appearance : Solid form
  • Structure : The compound features a bromine atom and two fluorine atoms on a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This can lead to the formation of reactive intermediates that may inhibit specific enzymes or disrupt cellular processes.

1. Pharmaceutical Applications

Recent studies indicate that compounds similar to this compound exhibit significant pharmacological properties. For instance:

  • Antifungal Activity : Research has shown that halogenated compounds can demonstrate antifungal properties by disrupting fungal cell membranes or inhibiting key metabolic pathways.
  • Antibacterial Properties : The compound's structure allows it to interfere with bacterial cell wall synthesis and function, making it a candidate for antibacterial drug development .

2. Agrochemical Applications

The compound has been investigated for its potential as an agrochemical:

  • Fungicidal Activity : Studies have reported that similar fluorinated compounds possess broad-spectrum fungicidal activity against various plant pathogens, suggesting that this compound could be effective in agricultural settings .
  • Weed Control : Its efficacy in inhibiting weed growth has been noted, making it a potential candidate for herbicide formulation .

Case Study 1: Antifungal Efficacy

In a controlled study, this compound was tested against several fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the compound's ability to disrupt fungal cell membrane integrity.

Fungal StrainConcentration (µg/mL)Growth Inhibition (%)
Candida albicans1085
Aspergillus niger2078
Penicillium chrysogenum1580

Case Study 2: Herbicidal Activity

Field trials demonstrated the effectiveness of the compound in controlling barnyard grass (Echinochloa crus-galli). Application rates of 50 g/ha resulted in over 90% weed suppression compared to untreated plots.

TreatmentApplication Rate (g/ha)Weed Suppression (%)
Control-0
This compound5092

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Bromo-4,5-difluorobenzodifluoride serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including nucleophilic substitutions and cross-coupling reactions.

Table 1: Synthesis Applications of this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce nucleophiles at the aromatic ring.
Cross-Coupling ReactionsActs as a coupling partner in reactions like Suzuki and Stille.
Electrophilic Aromatic SubstitutionFacilitates the introduction of different substituents on the benzene ring.

Pharmaceutical Applications

Drug Development
The compound is investigated for its potential use in drug development due to its ability to modify biological activity through structural variations. For instance, derivatives of this compound have shown promise in enhancing the efficacy of certain therapeutic agents.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their cytotoxicity against cancer cell lines, revealing promising results against specific types of tumors.

Table 2: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compound derivative AHT29 (Colorectal)12.5
This compound derivative BA549 (Lung)15.3

Material Science

Liquid Crystals and Polymers
The compound is also utilized in the development of liquid crystal materials due to its fluorinated structure, which enhances thermal stability and optical properties. It can be incorporated into polymer matrices to create advanced materials with specific functionalities.

Table 3: Properties of Liquid Crystal Materials

Material TypePropertiesApplication Area
Fluorinated PolymersHigh thermal stability, low viscosityDisplays and sensors
Liquid Crystal MixturesEnhanced optical clarityOptical devices

Environmental Applications

Pesticide Development
Research indicates that derivatives of this compound can be developed into novel pesticides with specific modes of action against pests resistant to conventional treatments. The unique structure allows for targeted action while minimizing environmental impact.

Case Study: Insecticidal Activity
A study evaluated the insecticidal effectiveness of a derivative against common agricultural pests. The results indicated a high level of efficacy compared to existing insecticides.

Table 4: Insecticidal Efficacy

Compound NamePest TypeEfficacy (%)Reference
This compound derivative CLepidopteran Pests85

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4,5-difluorobenzodifluoride
Reactant of Route 2
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2-Bromo-4,5-difluorobenzodifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.